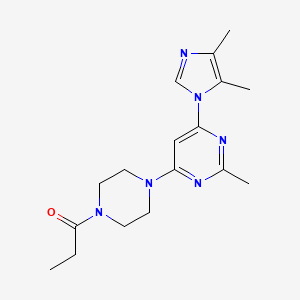
4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(4-propionyl-1-piperazinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative within the pyrimidine class, indicating its relevance in various synthetic and biological contexts. Pyrimidine derivatives have been extensively studied for their biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including the target compound, typically involves nucleophilic substitution reactions and the use of sulfonyl chlorides. For instance, derivatives similar to the target compound have been synthesized through reactions involving 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides, characterized by spectral studies, and evaluated for antiproliferative effects against human cancer cell lines (Mallesha et al., 2012).
Molecular Structure Analysis
The crystal and molecular structures of compounds related to the target molecule have been described, showing that these compounds crystallize in the monoclinic system. Detailed analysis reveals the specific cell constants and the molecular geometry, contributing to a deeper understanding of their structural characteristics (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives, including the target compound, involves interactions with aldehydes under various experimental conditions, leading to the formation of substituted derivatives. These reactions and the resulting structures have been extensively characterized by spectroscopic methods, providing insights into their chemical behavior (Harutyunyan et al., 2019).
Aplicaciones Científicas De Investigación
Antiproliferative Effects
A study by Mallesha et al. (2012) in "Archives of Pharmacal Research" focused on the synthesis of various pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the chemical , for their antiproliferative effects against human cancer cell lines. Compounds in this series exhibited moderate to good activity, with some showing potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Anti-inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) reported on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, compounds structurally related to the subject compound. These compounds were evaluated for their anti-inflammatory and analgesic activities, showing significant COX-2 inhibitory activity and promising as analgesic and anti-inflammatory agents (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Heterocyclic Synthesis
Ho and Suen (2013) described the synthesis of novel heterocyclic compounds incorporating a thioxopyrimidine moiety, which is structurally akin to the compound . This study in the "Journal of Chemistry" highlights the versatility and potential applications of such compounds in synthetic chemistry (Ho & Suen, 2013).
Anti-HIV Activity
Brukštus et al. (2000) synthesized new heterocyclic systems, including benzo[4,5]imidazo[2,1-b]-pyrimido[5,4-f][1,3,4]thiadiazepines, with one derivative showing anti-HIV activity. This research in "Synthetic Communications" indicates the potential of such compounds in antiviral therapies (Brukštus, Melamedaite, & Tumkevičius, 2000).
Hydrogen-Bonding Organic Solids
Zong et al. (2016) explored the synthesis and structural characterization of multicomponent crystals involving substituted organic amine molecules and acids. This study in the "Journal of Molecular Structure" illustrates the importance of such compounds in the formation of hydrogen-bonding networks in molecular crystals (Zong, Shao, Pang, Wang, Liu, & Wang, 2016).
Propiedades
IUPAC Name |
1-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-5-17(24)22-8-6-21(7-9-22)15-10-16(20-14(4)19-15)23-11-18-12(2)13(23)3/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVODOBITDBWEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C=NC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)
![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)
![N-1,2,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5515174.png)
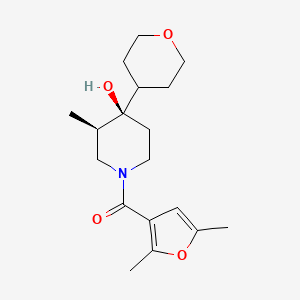
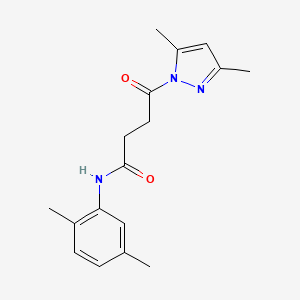
![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5515186.png)
![N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5515194.png)
![8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)
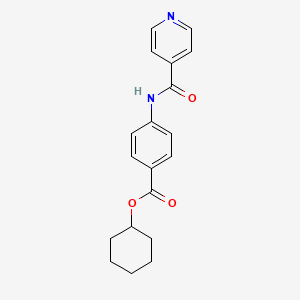
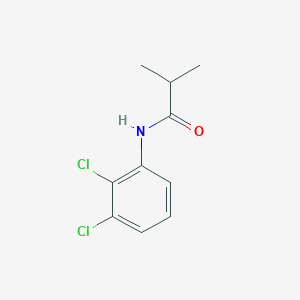
![3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)
![6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5515222.png)
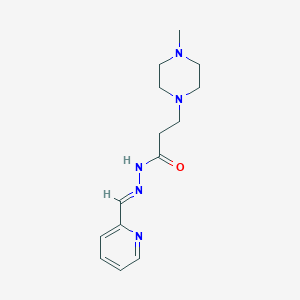
![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)